3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-ethyl-4-methyl-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-3-11-9(2)12(13)15(14-11)10-7-5-4-6-8-10/h4-8H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFCJMAWRYDNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356424 | |
| Record name | 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91642-97-6 | |
| Record name | 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazines with diketones or their equivalents. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the pyrazole ring allows for hydrogen bonding and other interactions that stabilize the compound within the active site of the target .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Analysis of Substituent Effects
Aryl Group Variations: The phenyl group in the target compound contrasts with heteroaromatic substituents in analogs like 1-(pyrimidin-5-yl) (e.g., ) or 1-(pyridin-3-yl) (). Substitution with electron-withdrawing groups (e.g., 4-F in ) may alter metabolic stability compared to electron-donating groups (e.g., 4-OMe in ) .
The cyclopropylamine substituent in introduces conformational rigidity, which is advantageous in optimizing pharmacokinetic profiles .
Amine Position and Reactivity :
- The primary amine at position 5 in the target compound serves as a nucleophilic site for derivatization (e.g., acylation, alkylation), similar to analogs in and . This functional group is critical for forming salts or coordinating with metal ions in catalysis .
Biological Activity
3-Ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.
Overview of the Compound
- Chemical Formula : C12H15N3
- Molecular Weight : 201.27 g/mol
- CAS Number : 91642-97-6
This compound features a five-membered ring structure with two adjacent nitrogen atoms, contributing to its unique chemical properties and reactivity. Pyrazole derivatives are known for their applications in organic synthesis and medicinal chemistry, including anticancer and antimicrobial activities.
Target Interactions
Pyrazole derivatives, including this compound, are believed to interact with various cellular targets, leading to significant biological effects. The specific targets include:
- Enzymatic Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX), which are crucial in inflammatory pathways.
- Receptor Modulation : They can also modulate receptor activity, influencing various signaling pathways within cells.
Biochemical Pathways
Research indicates that some pyrazole derivatives exhibit cytotoxic effects on human cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases or by disrupting mitochondrial function .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. For instance:
- A study evaluated various pyrazole derivatives for their cytotoxicity against cancer cell lines using the MTT assay. The results indicated that certain derivatives derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one showed significant cytotoxic effects against both cancerous and normal cell lines .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4a | MCF-7 | 10.2 |
| 4c | HeLa | 8.5 |
| 6c | A549 | 12.0 |
Antimicrobial Activity
In vitro studies have shown that some pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. For example:
- A recent evaluation found that specific pyrazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 10 | Escherichia coli | 0.25 |
Case Studies
- Cytotoxicity Assessment : A study involving the synthesis of new pyrazole derivatives highlighted their potential as anticancer agents. The synthesized compounds were tested against various cancer cell lines, revealing promising cytotoxic profiles .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of several pyrazole derivatives against common bacterial strains, confirming their potential as effective antimicrobial agents with low toxicity profiles .
Q & A
What are the most reliable synthetic routes for 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine, and how are intermediates characterized?
Basic Synthesis Methodology
The compound is typically synthesized via cyclization of substituted hydrazides or through multi-step protocols involving Vilsmeier-Haack formylation and subsequent functionalization. For example, cyclization of 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates with ammonium thiocyanate under reflux conditions yields pyrazol-5-amine derivatives . Key intermediates are characterized using IR spectroscopy (C=O stretching at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm), and mass spectrometry (m/z corresponding to molecular ion peaks) .
How can X-ray crystallography resolve structural ambiguities in pyrazol-5-amine derivatives?
Advanced Structural Analysis
Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry and hydrogen-bonding networks. For instance, SCXRD studies of analogous compounds (e.g., 4-(4-fluorophenyl)-3-pyridinyl derivatives) reveal planar pyrazole rings with dihedral angles <5° between substituents, validated by SHELXL refinement (R factor <0.05) . Software like ORTEP-3 aids in visualizing thermal ellipsoids and intermolecular interactions, such as N–H···N hydrogen bonds (2.8–3.0 Å), which influence crystal packing .
What experimental design challenges arise in optimizing pyrazol-5-amine synthesis, and how are they addressed?
Advanced Experimental Design
Key challenges include controlling regioselectivity during cyclization and minimizing by-products (e.g., oxadiazoles). A scalable route involves:
- Stepwise temperature control : Refluxing with POCl₃ at 120°C to favor pyrazole ring closure over side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity .
- Validation : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.3% of theoretical values) confirm synthetic success .
How should researchers resolve contradictions between spectral data and computational models?
Data Contradiction Analysis
Discrepancies between experimental NMR shifts and DFT-predicted values (e.g., amine protons at δ 3.2 vs. calculated δ 3.5 ppm) may arise from solvent effects or tautomerism. Mitigation strategies include:
- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency .
- Dynamic NMR : Variable-temperature studies to detect tautomeric equilibria (e.g., amine-imine shifts) .
- Complementary techniques : SCXRD to unambiguously assign proton environments .
What role do hydrogen-bonding networks play in the crystallization of pyrazol-5-amine derivatives?
Advanced Crystallography
Graph-set analysis (e.g., Etter’s notation) reveals recurring motifs like R₂²(8) rings formed via N–H···N interactions (2.9 Å), which stabilize crystal lattices . For example, in 3-phenyl-1H-1,2,4-triazol-5-amine, chains of N–H···N bonds propagate along the b-axis, dictating solubility and melting behavior . Computational tools (Mercury, CrystalExplorer) predict packing efficiency and polymorph stability .
How can computational methods predict the reactivity of this compound in medicinal chemistry applications?
Advanced Computational Modeling
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Electrostatic potential maps : Highlight nucleophilic sites (e.g., amine group with −45 kcal/mol potential) for electrophilic substitution .
- Docking studies : Pyrazole NH groups form hydrogen bonds with biological targets (e.g., carbonic anhydrase II, binding energy −8.2 kcal/mol) .
- ADMET profiles : Predicted logP ~2.5 and bioavailability >70% guide lead optimization .
What analytical strategies differentiate tautomeric forms in pyrazol-5-amine derivatives?
Advanced Tautomerism Analysis
Tautomeric equilibria (e.g., 5-amine vs. 3-amine) are resolved via:
- ¹⁵N NMR : Distinguishes nitrogen environments (e.g., δ −280 ppm for pyrazole N1 vs. −320 ppm for amine N) .
- X-ray photoelectron spectroscopy (XPS) : N 1s binding energies at 399.5 eV (amine) vs. 398.2 eV (pyrazole ring) .
- Solid-state IR : Sharp NH stretches (~3350 cm⁻¹) confirm amine dominance in crystalline phases .
How do substituents influence the photophysical properties of pyrazol-5-amine derivatives?
Advanced Structure-Property Relationships
Electron-withdrawing groups (e.g., CF₃) redshift fluorescence emission (λem ~450 nm) via intramolecular charge transfer (ICT), while alkyl groups (e.g., ethyl) enhance quantum yields (ΦF ~0.4) by reducing non-radiative decay . Time-resolved spectroscopy (TCSPC) reveals lifetimes of 2–5 ns, correlating with conjugation length .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
